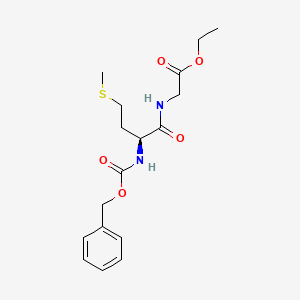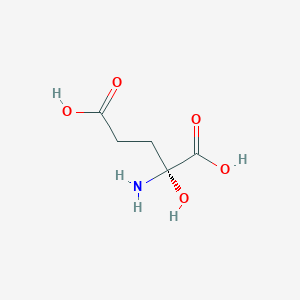
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting 2-amino-4,6-dichlorophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine and Fluorine Substituents: The next step involves the introduction of the chlorine and fluorine substituents on the phenyl ring. This can be accomplished through electrophilic aromatic substitution reactions using reagents such as chlorine gas and fluorine-containing compounds.
Amination: The final step involves the introduction of the amine group at the 5-position of the benzoxazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as chlorine gas (Cl2), fluorine-containing compounds, and various amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Aplicaciones Científicas De Investigación
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Cellular Pathways: Influencing various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
4,6-dichloro-2-methylpyrimidin-5-amine: This compound shares the dichloro substitution pattern but differs in the presence of a pyrimidine ring instead of a benzoxazole ring.
2-chloro-4-fluorophenyl derivatives: Compounds with similar phenyl ring substitution patterns but different core structures.
Benzoxazole derivatives: Compounds with similar benzoxazole cores but different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H6Cl3FN2O |
|---|---|
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Cl3FN2O/c14-7-3-5(17)1-2-6(7)13-19-12-9(20-13)4-8(15)11(18)10(12)16/h1-4H,18H2 |
Clave InChI |
CDOYYNZFKGNHBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)


![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)




![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)


![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

